
Calcein tetraethyl acid
Overview
Description
Calcein tetraethyl acid (CAS: 207124-64-9) is a fluorescein derivative structurally related to calcein tetraethyl ester (CAS: 1170856-93-5), a widely used fluorescent dye in biological assays. While the ester form (calcein tetraethyl ester) is cell-permeant and hydrolyzed intracellularly to release fluorescent calcein, the acid form likely retains carboxylic acid groups, altering its lipophilicity and applications. Calcein tetraethyl ester is primarily utilized for cell viability assays and short-term cell labeling due to its ability to passively diffuse into live cells, where esterases cleave the ethyl groups, generating fluorescent calcein . In contrast, the acid form may serve as a chelating agent or extracellular fluorescent marker, though its applications are less documented in the provided evidence .
Mechanism of Action
Target of Action
Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
Mode of Action
This compound interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .
Biochemical Pathways
It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.
Pharmacokinetics
It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .
Result of Action
The primary result of this compound’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .
Biochemical Analysis
Biochemical Properties
Calcein tetraethyl acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a self-quenching probe . When used in biology, it can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as an indicator of lipid vesicle leakage . In the presence of high voltage pulses, it can induce instant extraction due to reversible electroporation .
Molecular Mechanism
The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules. For instance, it forms a bond with Ca2+ and emits a green fluorescence when the calcein complex is excited by blue light .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that high voltage pulses induce instant extraction due to reversible electroporation . Subsequent leakage over time was only observed when specific conditions were met .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that a dose of 25 mg/kg was established as an efficacious and safe dose for animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with enzymes and cofactors. For instance, it has been observed that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to interact with transporters and binding proteins. For instance, it has been observed that calcein influx from seawater to the extracellular calcifying medium could be detected by changes in calcein influx rates .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are quite significant. It is known to be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
Biological Activity
Calcein tetraethyl ester, commonly referred to as Calcein AM, is a widely used fluorescent dye in biological research, particularly in studies related to cell viability and cytotoxicity. This compound is notable for its ability to permeate live cell membranes and, upon intracellular hydrolysis by esterases, convert into the fluorescent calcein, which emits a strong green fluorescence. This property makes it an effective tool for assessing cell health and viability in various experimental settings.
Calcein tetraethyl ester (CAS Number: 1170856-93-5) has the molecular formula and a molecular weight of approximately 734.75 g/mol. It is characterized by its high lipophilicity, allowing it to easily cross cellular membranes. Once inside the cell, the compound is hydrolyzed to calcein by intracellular esterases, which retains the dye within viable cells due to its inability to pass back through the plasma membrane when the membrane integrity is intact .
Biological Activity
Cytotoxicity and Cell Viability Assays
Calcein AM is primarily utilized in cytotoxicity assays to evaluate the viability of cells under various experimental conditions. The fluorescence intensity correlates with the number of viable cells, providing a quantitative measure of cell health. Studies have demonstrated that Calcein AM can effectively discriminate between live and dead cells, making it invaluable for assessing the effects of drugs and other treatments on cell populations.
Table 1: Summary of Biological Activities of Calcein AM
Activity | Description |
---|---|
Cell Viability | Measures live cells based on fluorescence intensity post-hydrolysis. |
Cytotoxicity Testing | Evaluates the effects of various compounds on tumor cell lines. |
Drug Interaction Studies | Assesses multidrug resistance by measuring calcein retention in cells. |
Cell Proliferation | Used in assays to monitor growth rates in response to treatments. |
Case Studies and Research Findings
- Cytotoxic Activity in Tumor Cells : A study assessed the cytotoxic effects of Calcein AM on various human tumor cell lines. Results indicated that Calcein AM exhibited significant cytotoxicity against solid tumors compared to hematological tumors, with childhood tumors being particularly sensitive . The study utilized a semi-automated fluorometric microculture cytotoxicity assay, which revealed concentration-dependent decreases in cell survival indices (SI).
- Drug Resistance Assessment : Calcein AM is also employed in evaluating drug resistance mechanisms within cancer cells. It serves as a substrate for multidrug resistance proteins (MDR), allowing researchers to study how these proteins affect drug retention and efficacy . This application has been critical in understanding how certain cancer therapies can be rendered ineffective due to cellular resistance mechanisms.
- In Vivo Applications : Beyond in vitro studies, Calcein AM has shown potential for use in vivo due to its non-toxic nature towards cells at effective concentrations. It has been utilized in animal models to track cell viability during therapeutic interventions .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for optimizing Calcein tetraethyl ester concentration in cell viability assays?
To determine optimal dye concentration, conduct titration experiments across a range (e.g., 0.1–10 µM) while monitoring fluorescence intensity and cell viability via controls (e.g., propidium iodide co-staining). Validate protocols by comparing results with established literature, ensuring detailed documentation of incubation times, cell types, and imaging parameters for reproducibility .
Q. How can researchers ensure the stability of Calcein tetraethyl ester during long-term experiments?
Store the dye in light-protected, anhydrous conditions at -20°C. Pre-test aliquots for fluorescence decay under experimental conditions (e.g., pH, temperature) using spectrophotometry. Include negative controls (e.g., unstained cells) to account for background signal .
Q. What are the primary applications of Calcein tetraethyl ester in fluorescence microscopy?
The dye is widely used for live-cell imaging due to its membrane permeability and esterase-dependent activation. Key applications include tracking cytoplasmic integrity, quantifying cell proliferation, and assessing apoptosis in combination with exclusion dyes (e.g., ethidium homodimer) .
Q. How should researchers address background fluorescence in Calcein-based assays?
Optimize washing steps post-staining to remove extracellular dye. Use quenching agents (e.g., Trypan Blue) or spectral unmixing software to differentiate autofluorescence. Validate with control samples lacking the dye .
Advanced Research Questions
Q. How can contradictory fluorescence intensity data from Calcein tetraethyl ester studies be resolved?
Analyze variables such as cell type-specific esterase activity, dye batch variability, and imaging parameters (e.g., excitation wavelength, detector gain). Perform meta-analyses of published studies to identify trends or conduct systematic reviews using CAS Registry Number (1170856-93-5) for precise literature retrieval .
Q. What statistical methods are appropriate for quantifying fluorescence intensity variability in Calcein-stained populations?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply cluster analysis to distinguish subpopulations or mixed viability states. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can researchers design experiments to minimize phototoxicity during live-cell imaging with Calcein tetraethyl ester?
Optimize exposure times and light intensity using pre-experimental photobleaching curves. Incorporate ROS scavengers (e.g., ascorbic acid) and validate cell viability post-imaging via complementary assays (e.g., ATP quantification) .
Q. What methodologies validate the specificity of Calcein tetraethyl ester in novel cell systems?
Perform knockdown/knockout experiments targeting intracellular esterases to confirm activation dependency. Use competitive inhibitors (e.g., esterase inhibitors) and correlate fluorescence with enzymatic activity assays .
Q. Data Analysis & Reproducibility
Q. How should researchers document Calcein tetraethyl ester protocols to ensure reproducibility?
Follow FAIR principles: detail dye preparation (solvent, storage), incubation conditions (time, temperature), and instrument settings (e.g., filter sets, exposure times) in supplementary materials. Reference protocols to prior studies using the CAS RN .
Q. What steps mitigate batch-to-batch variability in Calcein tetraethyl ester?
Source dyes from vendors providing NMR/HPLC purity certificates. Pre-test each batch using standardized cell lines and report lot numbers in publications. Cross-validate results with alternative viability dyes (e.g., resazurin) .
Q. Literature & Safety
Q. How can researchers efficiently locate peer-reviewed studies on Calcein tetraethyl ester?
Use structured databases (SciFinder, Reaxys) with CAS RN (1170856-93-5) for precise searches. Avoid generic terms like “cell viability dye” to reduce noise. Cross-reference citations in authoritative reviews from journals like Analytical Chemistry .
Q. What safety considerations apply to Calcein tetraethyl ester in untested experimental conditions?
Conduct hazard assessments for novel solvents or co-treatments using tools like Chemical Safety Ontology (CSO). Monitor for pH-dependent cytotoxicity and document Material Safety Data Sheets (MSDS) for all reagents .
Tables
Parameter | Recommended Range | Validation Method |
---|---|---|
Dye Concentration | 0.5–2 µM | Titration with viability controls |
Incubation Time | 15–30 minutes | Time-course fluorescence analysis |
Excitation/Emission | 495/515 nm | Spectral scanning |
Storage Temperature | -20°C (desiccated) | Long-term stability assays |
Adapted from protocols in , and 9.
Comparison with Similar Compounds
Structural and Functional Differences
Calcein Tetraethyl Ester vs. Calcein AM
- Calcein Tetraethyl Ester (C₃₈H₄₂N₂O₁₃, MW 734.75): Contains four ethyl ester groups, enabling cell membrane penetration. Fluorescence is activated upon intracellular hydrolysis .
- Calcein AM (C₄₆H₄₆N₂O₂₃, MW 994.86): Features acetoxymethyl (AM) esters, which are more efficiently hydrolyzed by cytoplasmic esterases. Widely used for live-cell imaging but may exhibit variability in fluorescence intensity due to cell type or treatment conditions .
Ethidium Homodimer-1 (EthD-1)
- A cell-impermeant nucleic acid stain that binds to DNA in dead cells. Often used alongside calcein esters in viability assays to distinguish live/dead cells .
Fluorescein Derivatives
- Fluorescein diacetate and other analogs share similar mechanisms (esterase-dependent activation) but differ in spectral properties and stability .
Research Findings
- Calcein Tetraethyl Ester :
- Calcein AM : Variability in fluorescence intensity observed in prostate cancer cells post-transfection, emphasizing assay-specific considerations .
- Tetraethyl Orthosilicate : Used in materials science for sample consolidation, increasing Young’s modulus by 58.8% and compressive strength by 54.78% .
Properties
IUPAC Name |
2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIOAAOQUWUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401917 | |
Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36352-49-5, 207124-64-9 | |
Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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